(5-Chloro-2-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H19ClN2O3. It contains a piperidine ring, which is a common feature in many bioactive compounds.Scientific Research Applications
Crystal and Molecular Structure Analysis
Compounds with structures similar to "(5-Chloro-2-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone" have been synthesized and characterized, focusing on their crystal and molecular structures. For example, Lakshminarayana et al. (2009) synthesized a related compound and analyzed its structure through X-ray diffraction, revealing intermolecular hydrogen bonding patterns which are critical for understanding the chemical's physical and chemical properties (Lakshminarayana et al., 2009).
Antimicrobial Activity
Research into similar compounds has also explored their potential antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, finding variable and modest effectiveness against bacteria and fungi. This indicates that compounds with related structures could be of interest for developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Synthesis
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets, which is crucial for drug design. Lakshminarayana et al. (2018) performed molecular docking with an anti-cancer target, suggesting the potential of these compounds in cancer therapy research (Lakshminarayana et al., 2018).
Corrosion Inhibition
Research has also delved into the use of pyrazole derivatives as corrosion inhibitors for metals in acidic environments. Yadav et al. (2015) studied the corrosion inhibition effect of similar compounds on mild steel in hydrochloric acid solution, finding high inhibition efficiency, which suggests applications in materials science and engineering (Yadav et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-5-4-13(19)11-16(17)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSPWKKQRUFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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